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  • Product: N-(4-bromophenyl)-3-(2-furyl)acrylamide
  • CAS: 853349-18-5

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Knoevenagel Condensation of Furfural and Malonic Acid

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides a detailed exploration of the Knoevenagel condensation between furfural and malonic acid, a cornerstone reaction in organi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed exploration of the Knoevenagel condensation between furfural and malonic acid, a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds.[1][2] This reaction is of significant interest as it utilizes furfural, a bio-based aldehyde derived from lignocellulosic biomass, to produce valuable α,β-unsaturated compounds which are precursors to pharmaceuticals, fine chemicals, and functional polymers.[1][3][4] This document offers in-depth mechanistic insights, detailed experimental protocols, and a discussion of various catalytic systems to empower researchers in their synthetic endeavors.

Introduction to the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[5][6] The reaction is typically catalyzed by a weak base, such as an amine.[5] The active methylene compound, in this case, malonic acid, possesses two electron-withdrawing carboxylic acid groups that increase the acidity of the methylene protons, facilitating their removal by a mild base to form a reactive enolate.[5]

When malonic acid is used as the active methylene compound, the reaction often proceeds via the Doebner modification . This variation involves a subsequent decarboxylation of the initially formed furfurylidene malonic acid, particularly when conducted in the presence of pyridine, to yield furylacrylic acid.[5][7][8]

Reaction Mechanism

The generally accepted mechanism for the Knoevenagel condensation involves several key steps:[6][9]

  • Enolate Formation: A basic catalyst, typically a secondary amine like piperidine or a tertiary amine like pyridine, deprotonates the malonic acid at the α-carbon to form a resonance-stabilized enolate ion.[6][9]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of furfural, leading to the formation of a tetrahedral intermediate.[6][9]

  • Protonation: The resulting alkoxide is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy adduct.

  • Dehydration: The β-hydroxy intermediate undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product, furfurylidene malonic acid.[9]

  • Decarboxylation (Doebner Modification): When using pyridine as both the catalyst and solvent, the intermediate furfurylidene malonic acid can undergo decarboxylation upon heating to yield the final product, furylacrylic acid.[5][8]

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration cluster_step4 Step 4: Decarboxylation Furfural Furfural Tetrahedral_Intermediate Tetrahedral Intermediate Furfural->Tetrahedral_Intermediate MalonicAcid Malonic Acid Enolate Enolate Intermediate MalonicAcid->Enolate + Base Base Base (e.g., Pyridine) Base->Enolate Enolate->Tetrahedral_Intermediate Beta_Hydroxy β-Hydroxy Adduct Tetrahedral_Intermediate->Beta_Hydroxy + H⁺ Furfurylidene_Malonic_Acid Furfurylidene Malonic Acid Beta_Hydroxy->Furfurylidene_Malonic_Acid - H₂O Furylacrylic_Acid Furylacrylic Acid (Final Product) Furfurylidene_Malonic_Acid->Furylacrylic_Acid Heat CO2 CO₂ H2O H₂O Furylacrylic_Acid->CO2 - CO₂

Figure 1: Generalized mechanism of the Knoevenagel-Doebner condensation of furfural and malonic acid.

Experimental Protocol: Synthesis of Furylacrylic Acid

This protocol is adapted from a well-established procedure for the synthesis of furylacrylic acid.[10]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (per 2 mol furfural)Notes
Furfural96.09192 g (166 mL, 2 moles)Freshly distilled (b.p. 160–161 °C) for best results.[10]
Malonic Acid104.06208 g (2 moles)Dried at 100 °C for 2 hours prior to use.[10]
Pyridine79.1096 mL (1.2 moles)Commercial grade, dried over potassium hydroxide.[10]
Concentrated Aqueous Ammonia-As neededFor dissolution.
Hydrochloric Acid (1:1)-As neededFor acidification.
50% Ethanol-As neededFor recrystallization (optional).
Activated Charcoal-As neededFor recrystallization (optional).
Equipment
  • 1 L round-bottomed flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Beakers

  • pH paper or pH meter

Step-by-Step Procedure

Workflow A 1. Combine Reactants: Furfural, Malonic Acid, and Pyridine in a round-bottomed flask. B 2. Heat the Mixture: Heat on a boiling water bath for 2 hours under reflux. A->B C 3. Cool and Dilute: Cool the reaction mixture and dilute with water. B->C D 4. Dissolve with Ammonia: Add concentrated aqueous ammonia to dissolve the acid. C->D E 5. Filter: Filter the solution to remove any insoluble impurities. D->E F 6. Acidify: Acidify the filtrate with diluted hydrochloric acid. E->F G 7. Isolate the Product: Cool in an ice bath and collect the precipitate by filtration. F->G H 8. Wash and Dry: The product is washed with water and dried. G->H I 9. (Optional) Recrystallize: Recrystallize from dilute ethanol for higher purity. H->I

Figure 2: Experimental workflow for the synthesis of furylacrylic acid.

  • Reaction Setup: In a 1 L round-bottomed flask equipped with a reflux condenser, combine 192 g (166 mL, 2 moles) of freshly distilled furfural, 208 g (2 moles) of dried malonic acid, and 96 mL (1.2 moles) of pyridine.[10]

  • Reaction: Heat the flask on a boiling water bath for 2 hours. The reaction mixture will darken.

  • Work-up: After the reaction is complete, cool the mixture and dilute it with 200 mL of water.[10]

  • Dissolution: Add concentrated aqueous ammonia to the mixture to dissolve the resulting acid. Filter the solution to remove any insoluble byproducts.

  • Precipitation: Acidify the filtrate with an excess of diluted (1:1) hydrochloric acid while stirring. The furylacrylic acid will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath for at least one hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with four 100 mL portions of cold water and then dry it. The expected yield is 252–254 g (91–92%) of nearly colorless needles with a melting point of 141 °C.[10]

  • Purification (Optional): For a purer product, the furylacrylic acid can be recrystallized from dilute ethanol.[10] Dissolve the crude product in a minimal amount of hot 50% ethanol, treat with activated charcoal to remove colored impurities, and allow it to cool slowly to form crystals.

Catalytic Systems and Reaction Conditions

A variety of catalysts and conditions have been explored for the Knoevenagel condensation of furfural, offering alternatives to the classical pyridine-catalyzed method. The choice of catalyst can influence reaction times, yields, and the environmental impact of the synthesis.

CatalystSolventTemperature (°C)TimeYield (%)Reference
PiperidineEthanolRoom Temp.30 min - 6 hHigh[11][12]
ProlineEthanol604 h60-80[13]
DBU/WaterWaterRoom Temp.ShortHigh[14][15]
Boric AcidAqueous EthanolRoom Temp.-High[16]
ChitosanSolvent-freeRoom Temp.3 min>85[17]

Troubleshooting and Optimization

  • Low Yield:

    • Purity of Reagents: Ensure that the furfural is freshly distilled as it can oxidize and polymerize upon storage. Malonic acid should be thoroughly dried.[10]

    • Incomplete Reaction: The reaction time or temperature may need to be optimized. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Purity:

    • Coloration: The product may be colored due to impurities. Recrystallization, potentially with the use of activated charcoal, can improve the color and purity.[10]

    • Side Reactions: Using a strong base can lead to the self-condensation of furfural. Weakly basic catalysts are generally preferred.[5]

Conclusion

The Knoevenagel condensation of furfural and malonic acid is a robust and versatile method for the synthesis of furylacrylic acid, a valuable bio-based chemical intermediate. The classic Doebner modification using pyridine provides high yields and a straightforward protocol. Furthermore, ongoing research into greener catalytic systems offers promising alternatives that reduce the environmental impact while maintaining high efficiency. This guide provides a solid foundation for researchers to successfully perform and optimize this important chemical transformation.

References

  • Taylor & Francis. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • Recent developments in knoevenagel condensation reaction: a review. (n.d.). Retrieved from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved from [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022, April 20). PubMed. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. (2024, September 6). ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. (2025, June 10). PMC. Retrieved from [Link]

  • R Discovery. (2024, April 1). Catalytic enhancement of biomass-derived furfural via Knoevenagel condensation using Ru/Al2O3-ZrO2 catalyst for sustainable synthesis of value-added chemicals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. (n.d.). Retrieved from [Link]

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. (n.d.). PMC. Retrieved from [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). Retrieved from [Link]

  • Recent developments in maleic acid synthesis from bio-based chemicals. (n.d.). Retrieved from [Link]

  • Scheme 1. Synthesis of furan-2-yl malonic acids 8 a–e and subsequent... (n.d.). ResearchGate. Retrieved from [Link]

  • furylacrylic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • CN103408418B - Preparation and purification method of solid malonic acid. (n.d.). Google Patents.
  • EP0254080B1 - Malonic acid derivatives and methods for their synthesis. (n.d.). Google Patents.
  • UNITED STATES PATENT office. (n.d.).
  • Purification of organic acids. (n.d.). University of Illinois. Retrieved from [Link]

  • Isolation and purification of malonic acid (MA) from P. densiflora. (A)... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Optimized Synthesis of N-(4-bromophenyl)-3-(furan-2-yl)acrylamide

Executive Summary This Application Note details the synthetic protocols for -(4-bromophenyl)-3-(furan-2-yl)acrylamide , a structural motif relevant to EGFR inhibitors, quorum sensing antagonists, and antimicrobial resear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocols for


-(4-bromophenyl)-3-(furan-2-yl)acrylamide , a structural motif relevant to EGFR inhibitors, quorum sensing antagonists, and antimicrobial research.

Synthesizing this molecule presents a specific "push-pull" challenge:

  • Weak Nucleophile: 4-Bromoaniline is electron-deficient due to the inductive effect of the bromine atom, rendering it significantly less reactive than alkyl amines.

  • Acid Sensitivity: The furan ring is prone to acid-catalyzed ring opening and polymerization, particularly under the harsh conditions often used to force unreactive anilines to couple.

We present two validated workflows:

  • Method A (High-Throughput/MedChem): A HATU-mediated coupling ideal for milligram-scale library generation.

  • Method B (Scale-Up): An optimized Acid Chloride route using Oxalyl Chloride, designed to minimize furan decomposition while ensuring complete conversion.

Retrosynthetic Analysis & Strategy

The target molecule is assembled via amide bond formation between 3-(2-furyl)acrylic acid (Carboxylic Acid) and 4-bromoaniline (Amine).

Mechanistic Challenges
  • Electronic Mismatch: The nucleophilic attack of the aniline nitrogen onto the activated carbonyl is the rate-determining step. Standard carbodiimides (EDC/DCC) often result in low yields or high racemization/side-products with electron-deficient anilines.

  • Substrate Stability: The furan diene system is sensitive to strong mineral acids (generated during acid chloride formation) and oxidation.

Strategic Workflow (DOT Diagram)

ReactionStrategy Start Starting Materials Decision Scale & Priority? Start->Decision RouteA Method A: HATU/DIPEA (High Yield, High Cost) Decision->RouteA < 1g / Library RouteB Method B: Oxalyl Chloride (Lower Cost, Scalable) Decision->RouteB > 5g / Process InterA Active Ester (OAt) RouteA->InterA Activation InterB Acyl Chloride RouteB->InterB Vilsmeier-Haack-like Product Target Amide N-(4-bromophenyl)-3-(2-furyl)acrylamide InterA->Product Nucleophilic Attack InterB->Product Schotten-Baumann

Figure 1: Strategic decision tree for selecting the appropriate coupling methodology based on scale and resource availability.

Protocol A: HATU-Mediated Coupling (Recommended for MedChem)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen because the resulting aza-benzotriazole active ester is highly reactive, compensating for the poor nucleophilicity of 4-bromoaniline.

Materials
  • 3-(2-furyl)acrylic acid (1.0 equiv)

  • 4-Bromoaniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure
  • Activation: In a dry round-bottom flask under

    
    , dissolve 3-(2-furyl)acrylic acid  (1.0 mmol, 138 mg) in anhydrous DMF (3 mL).
    
  • Base Addition: Add DIPEA (3.0 mmol, 522 µL). Stir for 5 minutes at Room Temperature (RT). Note: The solution may darken slightly; this is normal.

  • Coupling Reagent: Add HATU (1.2 mmol, 456 mg) in one portion. Stir for 15 minutes to allow formation of the activated ester.

  • Amine Addition: Add 4-bromoaniline (1.1 mmol, 189 mg).

  • Reaction: Stir at RT for 12–16 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexane) or LCMS. The acid peak should disappear.

  • Work-up:

    • Dilute reaction mixture with EtOAc (30 mL).

    • Wash sequentially with:

      • 10% Citric Acid (2 x 10 mL) — Removes unreacted amine/DIPEA.

      • Sat.

        
         (2 x 10 mL) — Removes unreacted acid/HOBt byproducts.
        
      • Brine (1 x 10 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 75–85%

Protocol B: Acid Chloride Route (Recommended for Scale-Up)

Rationale: This method avoids expensive coupling reagents. We use Oxalyl Chloride with catalytic DMF instead of Thionyl Chloride (


). Thionyl chloride requires heating which degrades the furan ring; Oxalyl chloride works at 

C to RT.
Materials
  • 3-(2-furyl)acrylic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • DMF (Catalytic, 2-3 drops)

  • 4-Bromoaniline (1.0 equiv)

  • Triethylamine (TEA) or Pyridine (2.0 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane)[1]

Step-by-Step Procedure
Step 1: Formation of Acryloyl Chloride
  • Suspend 3-(2-furyl)acrylic acid (10 mmol, 1.38 g) in anhydrous DCM (40 mL) at

    
    C (ice bath).
    
  • Add catalytic DMF (2 drops).

  • Add Oxalyl Chloride (15 mmol, 1.3 mL) dropwise over 10 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves.

  • Critical Step: Concentrate the solution in vacuo (rotary evaporator) to remove excess oxalyl chloride. Re-dissolve the crude yellow oil in fresh anhydrous DCM (20 mL).

Step 2: Amidation (Schotten-Baumann Conditions)
  • In a separate flask, dissolve 4-bromoaniline (10 mmol, 1.72 g) and TEA (20 mmol, 2.8 mL) in DCM (20 mL). Cool to

    
    C.
    
  • Slowly add the Acryloyl Chloride solution (from Step 1) to the amine solution dropwise via syringe or addition funnel. Control exotherm.

  • Allow to warm to RT and stir for 4 hours.

  • Work-up:

    • Quench with water (50 mL).

    • Separate layers. Wash organic layer with 1M HCl (careful, quick wash to remove TEA), then Sat.

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Toluene is often sufficient for this scale, avoiding chromatography.

Expected Yield: 65–80%

Analytical Validation & QC

The following data points confirm the identity of the product:

ParameterMethodExpected Result
Appearance VisualOff-white to pale yellow solid.
LC-MS ESI (+)

(1:1 Br isotope pattern).
1H NMR 400 MHz, DMSO-d6Alkene: Doublets at

6.5–7.5 ppm (

Hz, trans). Furan: 3 signals (

6.6, 6.9, 7.8 ppm). Amide: Singlet broad

10.0 ppm.
Purity HPLC (254 nm)

required for biological assay.
Mechanism of Action (HATU Route)

Mechanism Step1 Deprotonation of Acid by DIPEA Step2 Attack on HATU (Uronium) Step1->Step2 Step3 Formation of OAt Active Ester (Highly Electrophilic) Step2->Step3 Loss of tetramethylurea Step4 Nucleophilic Attack by 4-Bromoaniline Step3->Step4 Rate Determining Step Final Product + HOAt Byproduct Step4->Final

Figure 2: Mechanistic pathway for HATU coupling. The formation of the OAt ester is critical for overcoming the low reactivity of the aniline.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in solvent (Acid Chloride route).Ensure DCM is distilled or from a molecular sieve column. Oxalyl chloride hydrolyzes instantly in wet solvents.
Dark/Black Reaction Polymerization of Furan.Cool the reaction. Do not exceed RT. In Method B, ensure excess oxalyl chloride is removed before adding amine.
No Reaction (HATU) Amine is too unreactive.Heat to 40–50°C (carefully). Alternatively, switch to Method B (Acid Chloride is more forcing).
Product is Sticky/Oil Residual DMF.DMF has a high boiling point. Wash organic layer thoroughly with water/LiCl solution or use lyophilization.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • BenchChem Application Data. (2025). Stability issues of furan rings in acidic or basic conditions.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • VR, P., & S, H. (2013). Synthesis and Pharmacological Evaluation of Some Novel Furan Derivatives. International Journal of Pharmaceutical Sciences and Research. (General reference for furan-acrylic syntheses).

Sources

Method

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-Bromophenyl Acrylamides

Executive Summary & Scope The synthesis of covalent kinase inhibitors (e.g., Ibrutinib, Osimertinib analogs) frequently requires the functionalization of aryl halides bearing electrophilic "warheads." The 4-bromophenyl a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The synthesis of covalent kinase inhibitors (e.g., Ibrutinib, Osimertinib analogs) frequently requires the functionalization of aryl halides bearing electrophilic "warheads." The 4-bromophenyl acrylamide motif represents a specific synthetic challenge: it contains a reactive Michael acceptor (the acrylamide) susceptible to polymerization, hydrolysis, or competing Heck couplings during the palladium-catalyzed cross-coupling of the aryl bromide.

This guide provides a validated protocol for the Suzuki-Miyaura coupling of 4-bromophenyl acrylamides. Unlike standard aryl bromide couplings, this methodology prioritizes chemoselectivity —preserving the acrylamide double bond while effecting efficient C-C bond formation.

Strategic Analysis: The "Warhead" Dilemma

Successfully coupling this substrate requires navigating three competing failure modes. Understanding these causalities is essential for experimental design.

Chemoselectivity Challenges
  • Thermal Polymerization: Acrylamides are prone to radical polymerization at temperatures typical for Suzuki couplings (>80°C), leading to insoluble tars.

  • Heck-Type Side Reactions: Palladium can coordinate to the acrylamide alkene, facilitating a competing Heck reaction or isomerization, rather than the desired oxidative addition into the C-Br bond.

  • Hydrolysis: Strong hydroxide bases can hydrolyze the amide bond, destroying the pharmacophore.

The Solution Architecture

To mitigate these risks, this protocol employs a "Soft-Base, Radical-Quenched" system:

  • Catalyst: Pd(dppf)Cl₂·DCM . The bidentate ferrocenyl ligand creates a wide bite angle, accelerating reductive elimination and favoring the cross-coupling over alkene coordination.

  • Base: Potassium Phosphate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    . These are mild enough to prevent amide hydrolysis but sufficiently basic to activate the boronic acid.
  • Additive: BHT (Butylated hydroxytoluene) . A radical scavenger added to the reaction mixture to inhibit thermal polymerization of the acrylamide.

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and the logic behind the catalyst/additive selection.

G Start 4-Bromophenyl Acrylamide OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Fail_Poly Thermal Polymerization Start->Fail_Poly Heat Pd Pd(dppf)Cl2 Boronic Boronic Acid (R-B(OH)2) Path_Suzuki Transmetallation & Reductive Elimination OxAdd->Path_Suzuki + Base/Boronic Fail_Heck Heck Reaction (Side Product) OxAdd->Fail_Heck Alkene Coordination Product Desired Biaryl Acrylamide Path_Suzuki->Product BHT BHT (Additive) BHT->Fail_Poly BLOCKS Ligand dppf Ligand Ligand->Fail_Heck MINIMIZES

Figure 1: Reaction pathway analysis showing how BHT and ligand choice (dppf) suppress polymerization and Heck side-reactions respectively.

Validated Experimental Protocols

Protocol A: The "Standard" Thermal Method

Recommended for robust substrates and initial screening.

Reagents:

  • 4-Bromophenyl acrylamide (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (5 mol%)

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

  • Additive: BHT (10 mol% relative to substrate)

Step-by-Step Methodology:

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and BHT (0.1 equiv).

  • Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    /Ar) three times. Note: Oxygen promotes homocoupling and catalyst deactivation.
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Base Addition: Add the degassed aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 80°C in an oil bath or heating block. Stir vigorously for 4–16 hours.

    • Checkpoint: Monitor by LCMS.[1] Look for the product mass. If polymerization occurs, the baseline will become messy and starting material will disappear without product formation.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography. Note: Avoid heating the crude residue excessively during concentration to prevent post-reaction polymerization.

Protocol B: Microwave-Assisted (High Throughput)

Recommended for difficult couplings where long heating times cause degradation.

Modifications to Protocol A:

  • Solvent: DMF / Water (4:1 ratio).

  • Base:

    
     (3.0 equiv, solid or aqueous).
    
  • Conditions: Microwave irradiation at 100°C for 30 minutes .

  • Why: Rapid heating minimizes the time the acrylamide is exposed to thermal stress, often resulting in cleaner profiles for "sluggish" substrates.

Optimization & Troubleshooting Matrix

If the standard protocol yields poor results, consult the data table below for parameter adjustments.

Failure ModeSymptom (LCMS/NMR)Adjustment StrategyRationale
Polymerization Loss of SM, no Product, "Gum" formation.Increase BHT to 20-50 mol% or Lower Temp to 60°C.Radical scavenging is insufficient; thermal initiation is too fast.
Protodeboronation Aryl bromide remains, Boronic acid converts to Ar-H.Switch Base to

or

; Reduce water ratio.
Some boronic acids are unstable in aqueous carbonate; anhydrous conditions (Dioxane/DMF) may help.
Heck Reaction Product mass -2 Da (alkene insertion).Switch Catalyst to

or XPhos Pd G2 .
Monodentate or bulky biaryl ligands can change the preference for Oxidative Addition vs. Alkene Coordination.
Hydrolysis Cleavage of acrylamide amide bond.Use anhydrous

in DMF.
Elimination of water prevents hydroxide-mediated hydrolysis.

Decision Tree for Conditions

Use this logic flow to select the starting conditions for your specific molecule.

DecisionTree Start Substrate Analysis: 4-Bromophenyl Acrylamide IsSensitive Is the Boronic Acid Protodeboronation Prone? Start->IsSensitive No No (Stable) IsSensitive->No 2-pyridyl, phenyl Yes Yes (Unstable/Heterocycle) IsSensitive->Yes 2-furanyl, 2-thienyl Standard Protocol A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C + BHT No->Standard Polymer Did Polymerization Occur? Standard->Polymer Mild Protocol B (Modified): XPhos Pd G2, K3PO4 THF/H2O, 40-60°C Yes->Mild AddBHT Increase BHT to 50 mol% Switch to Microwave (Short Time) Polymer->AddBHT Yes

Figure 2: Optimization logic flow. Note that electron-poor heteroaryl boronic acids often require milder bases (phosphate) and more active catalysts (XPhos) to couple at temperatures low enough to save the acrylamide.

References

  • Synthesis of Covalent Kinase Inhibitors (General)

    • Advances in covalent kinase inhibitors.[1][2][3][4][5] Chemical Society Reviews. (2020).

    • Note: This review establishes the prevalence of the acrylamide warhead and the necessity of comp
  • Acrylamide Stability in Cross-Coupling

    • Acrylamide-Based Pd-Nanoparticle Carriers as Smart Catalysts. Synthesis.[1][3][4][6][7][8][9][10][11][12][13] (2022).[8][14]

    • Relevance: Demonstrates the stability of acrylamide backbones under aqueous Suzuki conditions when temper
  • Use of Radical Inhibitors (BHT)

    • Method of inhibiting polymerization of acrylamide.[15] US Patent 3397232A.

    • Relevance: Foundational industrial reference for the necessity of radical scavengers (BHT, nitrosobenzene)
  • Late-Stage Functionalization of Ibrutinib Analogs

    • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry.[1] ACS Chemical Biology. (2021).[1][16]

    • Relevance: Provides specific examples of modifying Ibrutinib-like scaffolds (containing acrylamides)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(4-bromophenyl)-3-(2-furyl)acrylamide by Recrystallization

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of N-(4-bromophenyl)-3-(2-furyl)acrylamide via recrystallization. It is structure...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of N-(4-bromophenyl)-3-(2-furyl)acrylamide via recrystallization. It is structured to provide not only procedural steps but also the underlying scientific principles and robust troubleshooting solutions for common experimental challenges.

Section 1: Core Principles & Initial Considerations

This section addresses foundational questions regarding the recrystallization of N-(4-bromophenyl)-3-(2-furyl)acrylamide, establishing a framework for the subsequent protocols and troubleshooting.

Q1: What is recrystallization and why is it the preferred method for purifying this compound?

A1: Recrystallization is a purification technique for solid organic compounds based on differences in solubility. The core principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling.[1] As the solution cools, the solubility of the desired compound decreases, causing it to form crystals, while impurities remain dissolved in the surrounding liquid (mother liquor).[2] For N-(4-bromophenyl)-3-(2-furyl)acrylamide, an aromatic amide, this method is highly effective at removing unreacted starting materials and side-products from its synthesis, often yielding a product of high purity in a single, efficient step.[3]

Q2: How is an optimal solvent selected for this specific recrystallization?

A2: The ideal solvent is one in which N-(4-bromophenyl)-3-(2-furyl)acrylamide is highly soluble at high temperatures but sparingly soluble at room or lower temperatures.[4] This temperature-dependent solubility differential is crucial for maximizing product recovery. Additionally, the solvent should either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor upon cooling.[5] For aromatic amides like the target compound, polar protic solvents such as ethanol or methanol, or polar aprotic solvents like acetone, are excellent starting points for screening.[3]

Section 2: Recommended Recrystallization Protocol & Workflow

This section details a validated, step-by-step protocol for the purification of N-(4-bromophenyl)-3-(2-furyl)acrylamide.

Experimental Protocol

Materials:

  • Crude N-(4-bromophenyl)-3-(2-furyl)acrylamide

  • Selected recrystallization solvent (e.g., Ethanol, 95%)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks, Buchner funnel and flask, filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture gently on a hot plate to the solvent's boiling point, swirling to aid dissolution.[5] Continue adding small portions of hot solvent until the compound just fully dissolves. An excess of solvent is the most common reason for poor recovery.[6]

  • Decolorization (if necessary): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[2]

  • Hot Filtration: To remove insoluble impurities or the activated charcoal, filter the hot solution quickly through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5] This step must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3] Once at room temperature, the flask can be placed in an ice-water bath to maximize the yield of crystals.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor and impurities.[2]

  • Drying: Allow the crystals to dry in the Buchner funnel under vacuum for a few minutes.[2] For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

RecrystallizationWorkflow A Dissolution (Crude solid in min. hot solvent) B Hot Filtration (Remove insoluble impurities) A->B Saturated Hot Solution C Slow Cooling (Formation of pure crystals) B->C Clear Filtrate D Isolation (Vacuum filtration) C->D Crystal Slurry E Washing & Drying (Remove mother liquor) D->E Crystal Cake F Pure Product E->F

Caption: A standard workflow for the purification of an organic solid by recrystallization.

Section 3: Troubleshooting Guide

This guide addresses the most common issues encountered during the recrystallization of N-(4-bromophenyl)-3-(2-furyl)acrylamide in a direct question-and-answer format.

Problem 1: After cooling, no crystals have formed, or the yield is very low.

  • Possible Cause: The most frequent reason for this is the use of too much solvent during the dissolution step, resulting in a solution that is not saturated upon cooling.[6]

  • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration of the dissolved compound. Allow the concentrated solution to cool again.

  • Possible Cause: The solution has become supersaturated, a state where the compound remains dissolved even though its solubility limit has been exceeded.[6]

  • Solution: Induce crystallization by scratching the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[6] Alternatively, if available, add a tiny "seed crystal" of the pure compound to initiate crystallization.

Problem 2: The compound separates as an oil instead of forming solid crystals.

  • Possible Cause: This phenomenon, known as "oiling out," occurs when the solubility of the compound decreases so rapidly that it comes out of solution as a supercooled liquid before it can form an ordered crystal lattice.[6] This is often due to a very high concentration of the solute or the presence of significant impurities that depress the melting point.

  • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then attempt to cool the solution very slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.[6]

  • Solution 2: If slow cooling fails, try a different solvent or a mixed-solvent system. Oiling out is less common in lower-boiling point solvents.

Problem 3: The final crystals are colored, even though the pure compound should be colorless or white.

  • Possible Cause: Highly colored, polar impurities are present in the crude material and have co-crystallized with the product.

  • Solution: Perform the recrystallization again, but this time include a decolorization step. After dissolving the crude compound in the hot solvent, add a small amount (1-2% of the solute's weight) of activated charcoal to the solution and boil for a few minutes. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.[2][4]

Problem 4: The product crystallizes prematurely in the funnel during hot filtration.

  • Possible Cause: The solution is cooling too rapidly as it passes through the funnel and filter paper, causing the compound to crash out of solution.

  • Solution: To prevent this, use a stemless or short-stemmed funnel to minimize the surface area for cooling. Pre-heat the funnel and the receiving flask in an oven or by pouring hot solvent through them just before filtration. Using fluted filter paper will increase the filtration speed, minimizing the time the solution spends in the funnel.[5]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude N-(4-bromophenyl)-3-(2-furyl)acrylamide? A1: The most likely impurities stem from the synthesis, which typically involves the reaction of 4-bromoaniline with an activated form of 3-(2-furyl)acrylic acid (like the acyl chloride). Therefore, common impurities include unreacted 4-bromoaniline, residual 3-(2-furyl)acrylic acid, and potentially small amounts of poly(acrylamide) if the reaction conditions were not optimized.[7]

Q2: How can I assess the purity of my recrystallized product? A2: The most common and immediate method is melting point determination. A pure compound will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened. For more definitive analysis, techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the structure and absence of impurities.

Q3: What is a mixed-solvent recrystallization and when is it useful? A3: A mixed-solvent system is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which the compound is very soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent").[4] The procedure involves dissolving the compound in a minimum amount of the hot soluble solvent, followed by the slow, dropwise addition of the hot insoluble solvent until the solution becomes faintly cloudy (the saturation point). The solution is then allowed to cool slowly, which should induce crystallization. This technique is particularly useful if the compound is either too soluble or not soluble enough in common single solvents.

Section 5: Data Summary

While specific quantitative solubility data for N-(4-bromophenyl)-3-(2-furyl)acrylamide is not widely published, its structure allows for qualitative predictions to guide solvent selection.

Solvent ClassExample SolventsPredicted Solubility of N-(4-bromophenyl)-3-(2-furyl)acrylamideSuitability for Recrystallization
Polar Protic Ethanol, MethanolModerate to High (especially when hot)Excellent. Often provides the ideal solubility curve (low solubility cold, high solubility hot).[8]
Polar Aprotic Acetone, THF, DMFHighGood to Moderate. May be too soluble even at room temperature, potentially leading to lower yields. Can be used as the "soluble solvent" in a mixed-solvent system.[9][10]
Non-Polar Hexane, TolueneLow to InsolublePoor as a single solvent. Can be used as the "insoluble solvent" (anti-solvent) in a mixed-solvent system with a more polar solvent.
Halogenated DichloromethaneModerate to HighModerate. Often a good solvent, but lower boiling point can make maintaining a hot solution difficult.

References

  • UCT Science. SOP: CRYSTALLIZATION.
  • University of California, Los Angeles. Recrystallization.
  • ChemistryTalk. Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Dhaifallah, H. How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.
  • LibreTexts Chemistry. Recrystallization.
  • University of York, Department of Chemistry. Problems with Recrystallisations.
  • Reddit. r/Chempros - Recrystallisation Help.
  • Protocol Online. why my freshly prepared 30% Acrylamide solution has precipitate?.
  • Google Patents. US3324180A - Purification of acrylamide.
  • Ain Shams University. Solid organic cpd.s when isolated from organic reaction.
  • Abu-Rayyan, A. et al. A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. MDPI.
  • Al-Juborea, H. S. Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal.
  • BenchChem. Technical Support Center: Recrystallization of N-(3-bromophenyl)furan-2-carboxamide.
  • Park, K. Solubility of selected homopolymers synthesized at Polymer Source Inc.. Kinam Park's Group, Purdue University.
  • Grinberg, S. et al. Behavior of PNIPAM Microgels in Different Organic Solvents. MDPI.

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Optimization

Technical Support Center: Removing Unreacted 4-Bromoaniline from Acrylamide Products

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal o...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of unreacted 4-bromoaniline from acrylamide-based products. The methodologies described are grounded in fundamental chemical principles to ensure robust and reproducible purification.

Introduction: The Purification Challenge

The synthesis of functionalized polymers and small molecules often utilizes aniline derivatives as key building blocks. A common challenge encountered during the workup of reactions involving 4-bromoaniline is its removal from the desired acrylamide product. The residual starting material can interfere with downstream applications and complicate analytical characterization. This guide presents a logical, step-by-step approach to tackle this purification problem, moving from simple extraction to more advanced chromatographic and recrystallization techniques.

Troubleshooting and Methodologies

This section is structured in a question-and-answer format to directly address the most common purification hurdles.

Q1: My initial organic solvent wash failed to remove the 4-bromoaniline impurity. What is the most direct method to try next?

A1: Implement an Acid-Base Extraction.

Expertise & Experience: This is the most prevalent issue and stems from the similar solubility profiles of 4-bromoaniline and many neutral organic products in standard solvents like ethyl acetate or dichloromethane (DCM). The most effective initial strategy is to exploit the key chemical difference between the two compounds: the basicity of the aniline's amino group versus the neutrality of the product's amide group.[1]

An acid wash will protonate the basic 4-bromoaniline, converting it into a water-soluble ammonium salt.[2][3] This salt will then partition into the aqueous phase, leaving the desired neutral acrylamide product in the organic phase.[4]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., DCM, ethyl acetate) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M Hydrochloric Acid (HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to fully separate. The protonated 4-bromoaniline salt is now in the aqueous (typically bottom, if using DCM) layer. Drain and collect the aqueous layer for proper disposal.

  • Repeat: Repeat the acid wash (Steps 2-3) two more times to ensure complete removal of the amine.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual HCl.[4]

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying & Concentration: Drain the organic layer into a flask and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.

Workflow: Logic of Acid-Base Extraction

AcidBaseExtraction Crude Crude Product (Acrylamide + 4-Bromoaniline) in Organic Solvent AddHcl Wash with 1M HCl (aq) Crude->AddHcl OrganicLayer Organic Layer (Neutral Acrylamide Product) AddHcl->OrganicLayer Remains AqueousLayer Aqueous Layer (Protonated 4-Bromoaniline Salt) AddHcl->AqueousLayer Extracted Purified Purified Product OrganicLayer->Purified Dry & Concentrate

Caption: Selective partitioning of 4-bromoaniline into the aqueous phase.

Q2: I've tried acid-base extraction, but TLC/NMR analysis still shows 4-bromoaniline contamination. What's the next step?

A2: Utilize Flash Column Chromatography.

Expertise & Experience: If extraction is insufficient, it may be due to the product having slight water solubility or forming an emulsion. Flash column chromatography is a more powerful technique that separates compounds based on their differential adsorption to a stationary phase.[5] Silica gel, being slightly acidic, will interact more strongly with the basic 4-bromoaniline, causing it to elute more slowly than the typically less polar acrylamide product.

Trustworthiness: To avoid issues with the amine "sticking" to the acidic silica, a small amount of a basic modifier, such as triethylamine (TEA), can be added to the eluent system (~0.5-1%).[5][6] This deactivates the acidic sites on the silica, allowing for better elution and peak shape of the amine.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a solvent system using Thin-Layer Chromatography (TLC). A common starting point is a hexane/ethyl acetate gradient. The goal is to achieve a retention factor (Rƒ) of ~0.3 for your product while maximizing separation from the 4-bromoaniline spot.

  • Column Packing: Prepare a silica gel column in your chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. For a sharper separation, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Run the column with the pre-determined solvent system, gradually increasing polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Representative TLC Analysis

Solvent SystemProduct Rƒ4-Bromoaniline RƒSeparation Quality
80:20 Hexane:EtOAc0.50.4Poor
90:10 Hexane:EtOAc 0.3 0.1 Good
70:30 Hexane:EtOAc0.70.6Poor
Q3: My product is a solid, but it co-elutes with 4-bromoaniline during chromatography. Is there an alternative to chromatography?

A3: Perform a Recrystallization.

Expertise & Experience: Recrystallization is a highly effective technique for purifying solid compounds by leveraging differences in solubility at varying temperatures.[7][8] The key is to identify a solvent in which your acrylamide product is highly soluble when hot but poorly soluble when cold, while the 4-bromoaniline impurity remains soluble (or is insoluble) at all temperatures.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test small batches of your crude solid in various solvents (e.g., isopropanol, ethanol, toluene, or solvent mixtures) to find a suitable system.

  • Dissolution: In a flask, add the minimum volume of boiling solvent to the crude product until it is fully dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Logic: Purification Strategy

PurificationStrategy Start Crude Product with 4-Bromoaniline Impurity IsProductAcidStable Is Product Acid-Stable? Start->IsProductAcidStable UseAcidBase Perform Acid-Base Extraction IsProductAcidStable->UseAcidBase Yes UseColumn Use Flash Column Chromatography IsProductAcidStable->UseColumn No IsPure1 Is Product Pure? UseAcidBase->IsPure1 IsPure1->UseColumn No End Purified Product IsPure1->End Yes IsPure2 Is Product Pure? UseColumn->IsPure2 IsSolid Is Product a Solid? IsPure2->IsSolid No IsPure2->End Yes UseRecrystal Attempt Recrystallization IsSolid->UseRecrystal Yes Consult Consider Alternative Chromatography (e.g., Reversed-Phase) IsSolid->Consult No IsPure3 Is Product Pure? UseRecrystal->IsPure3 IsPure3->End Yes IsPure3->Consult No

Caption: A decision-making workflow for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q4: How can I definitively confirm the complete removal of 4-bromoaniline? A4: Visual confirmation by TLC is a good indicator, but for rigorous proof, spectroscopic methods are required. Proton NMR (¹H NMR) is highly effective; the aromatic signals for 4-bromoaniline are distinct and their absence in the product's spectrum is strong evidence of purity. For quantitative analysis of trace amounts, High-Performance Liquid Chromatography (HPLC) or GC-MS are the methods of choice.[9]

Q5: My acrylamide product seems to be degrading with the HCl wash. What are my options? A5: If your product contains acid-labile functional groups, you must avoid the acid-base extraction method. Proceed directly to flash column chromatography. Consider using a neutral or basic stationary phase, such as alumina or amine-functionalized silica, to prevent on-column degradation.[6]

Q6: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the acid wash instead of sodium bicarbonate? A6: It is strongly discouraged. Amide bonds can be susceptible to hydrolysis under strongly basic conditions (saponification). Using a strong base like NaOH could cleave your desired product. A weak base like sodium bicarbonate is sufficient to neutralize the acid without posing a significant risk to the amide functionality.[4]

References

  • Ataman Kimya. (n.d.). POLYACRYLAMIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyacrylamide. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). US3324180A - Purification of acrylamide.
  • Hawco, S. (n.d.). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • Medallion Labs. (n.d.). Acrylamide Testing for Foods | HPLC-MS/MS. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Signatures of Amide Carbonyl and Furan Rings

For Researchers, Scientists, and Drug Development Professionals In the landscape of molecular analysis, Infrared (IR) spectroscopy stands as a cornerstone technique for the identification of functional groups. Its abilit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular analysis, Infrared (IR) spectroscopy stands as a cornerstone technique for the identification of functional groups. Its ability to probe the vibrational modes of molecules provides a unique fingerprint, invaluable in the structural elucidation of organic compounds. This guide offers an in-depth comparison of the IR spectral features of two critical functional groups in medicinal chemistry and materials science: the amide carbonyl and the furan ring. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the principles governing their spectral behavior, supported by experimental considerations.

The Amide I Band: A Sensitive Probe of Molecular Environment

The amide functional group is the backbone of peptides and proteins and a common moiety in numerous pharmaceuticals. Its most intense and structurally informative absorption in the IR spectrum is the Amide I band, which appears in the region of 1600-1700 cm⁻¹ .[1][2] This band is primarily associated with the C=O stretching vibration, accounting for 70-85% of the potential energy, with minor contributions from C-N stretching.[1] The precise position of the Amide I band is exquisitely sensitive to the molecule's local environment, making it a powerful diagnostic tool.

Factors Influencing the Amide I Peak Position:
  • Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H group of one amide and the C=O group of another causes a significant shift to lower wavenumbers (red shift). For instance, a primary amide that shows a C=O stretch near 1690 cm⁻¹ in a dilute solution will shift to approximately 1650 cm⁻¹ in the solid state.[3] This is because hydrogen bonding weakens the C=O double bond, lowering the energy required to stretch it.

  • Physical State: As highlighted above, the transition from a dilute solution (less hydrogen bonding) to a concentrated solution or solid state (more hydrogen bonding) will shift the Amide I band to a lower frequency.[3]

  • Substitution:

    • Primary Amides (R-CO-NH₂): Exhibit a strong Amide I band around 1650 cm⁻¹ in the solid state.[3]

    • Secondary Amides (R-CO-NH-R'): Absorb near 1640 cm⁻¹ in the solid state due to strong hydrogen bonding networks. In dilute solutions, this peak shifts to a higher frequency, between 1700-1680 cm⁻¹.[3]

    • Tertiary Amides (R-CO-NR'R''): Lacking an N-H bond, they cannot form hydrogen bonds with each other. Consequently, their C=O absorption is largely independent of the physical state and is found in the 1680-1630 cm⁻¹ range.[3][4]

  • Conjugation and Resonance: Resonance within the amide group delocalizes the pi electrons of the carbonyl group, giving the C-N bond partial double bond character. This inherently lowers the C=O stretching frequency compared to ketones (which typically absorb around 1715 cm⁻¹).[5][6]

  • Ring Strain (Lactams): For cyclic amides (lactams), the ring size significantly impacts the Amide I frequency. In a six-membered lactam, the absorption is around 1670 cm⁻¹. As the ring size decreases and angle strain increases, the frequency shifts to higher wavenumbers. For example, five-membered lactams absorb around 1700 cm⁻¹, and four-membered lactams absorb at an even higher frequency of approximately 1745 cm⁻¹.[6]

The Amide I band is often accompanied by the Amide II band , which appears between 1510 and 1580 cm⁻¹.[1] The Amide II band results from a combination of N-H in-plane bending (40-60%) and C-N stretching (18-40%).[1] The presence and position of both the Amide I and Amide II bands provide a robust confirmation of the amide functional group.

The Furan Ring: A Heterocycle with Distinct Vibrational Modes

Furan is an aromatic five-membered heterocycle that is a structural component in many natural products and synthetic compounds. Its IR spectrum is characterized by several distinct peaks arising from the vibrations of the ring structure.

Key Infrared Absorptions of the Furan Ring:
  • C-H Stretching: The aromatic C-H stretching vibrations of the furan ring typically appear at frequencies higher than 3000 cm⁻¹, often in the range of 3100-3160 cm⁻¹ .[7]

  • C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the furan ring give rise to absorptions in the region of 1400-1650 cm⁻¹ .[8][9] These bands can sometimes overlap with other absorptions, but their presence is a key indicator of the furan ring.

  • Ring Stretching (C-O-C): The vibrations of the entire furan ring, particularly the C-O-C ether linkage, are highly characteristic. An antisymmetric C-O-C stretching vibration is often observed around 1079-1199 cm⁻¹ .[10] A symmetric C-O-C stretching vibration can also be found in the spectrum.[11]

  • C-H Out-of-Plane Bending: Strong absorptions due to the out-of-plane bending of the C-H bonds are typically found in the fingerprint region, often around 750-800 cm⁻¹ .[12]

The specific positions of these bands can be influenced by the nature and position of substituents on the furan ring.[8]

Comparative Summary of IR Peaks

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Amide Carbonyl Amide I (C=O Stretch) 1630-1690 Strong, Sharp Position is highly sensitive to hydrogen bonding, physical state, and substitution.[3][4][13]
Amide II (N-H Bend & C-N Stretch)1510-1580Moderate to StrongPresent in primary and secondary amides.[1]
Furan Ring C-H Stretch3100-3160MediumCharacteristic of aromatic C-H bonds.[7]
C=C Stretch1400-1650Medium to StrongRing double bond vibrations.[8][9]
C-O-C Stretch1000-1250StrongCharacteristic of the ether linkage within the ring.[10][11]
C-H Out-of-Plane Bend750-800StrongA prominent feature in the fingerprint region.[12]

Experimental Protocol: Acquiring an IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a versatile sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[14]

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[15]

    • Ensure the crystal is completely dry.

    • Acquire a background spectrum. This will measure the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.[16]

  • Sample Application:

    • For Solid Samples: Place a small amount of the powdered or solid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[15][16]

    • For Liquid Samples: Place a single drop of the liquid sample onto the center of the ATR crystal.[15]

  • Apply Pressure (for solid samples):

    • Use the instrument's pressure arm to apply firm and even pressure to the solid sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.[15]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[17]

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the sample.

    • Analyze the resulting spectrum, identifying the characteristic peaks for the amide carbonyl and/or furan ring as detailed in this guide.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample before the next measurement.[15]

Visualizing the Vibrations

To better understand the molecular motions that give rise to these characteristic IR absorptions, the following diagrams illustrate the primary stretching vibrations for the amide carbonyl and a key ring vibration for furan.

G cluster_amide Amide I: C=O Stretch C C O O C->O N N C->N R R C->R

Caption: Amide I C=O stretching vibration.

G cluster_furan Furan: Antisymmetric C-O-C Stretch O1 O C2 C O1->C2 C5 C O1->C5 C3 C C2->C3 C4 C C3->C4 C4->C5

Caption: Furan ring antisymmetric C-O-C stretch.

G cluster_workflow ATR-FTIR Experimental Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal B->C D Apply Pressure (Solids) C->D E Acquire Sample Spectrum C->E D->E F Data Analysis E->F G Clean Crystal F->G

Caption: Experimental workflow for ATR-FTIR.

References

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • eGrove. (2021, August 7). Tracking the amide i and coo - terminal ν(C=o) raman bands in a. Retrieved from [Link]

  • bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]

  • eCommons. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

  • PMC. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of furan-based copolyesters. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • AGH University of Science and Technology. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (1999, February). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Retrieved from [Link]

  • University of Waterloo. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Sensitivity of Amide I band to matrix manipulation: a Raman micro-spectroscopy and. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Speculative position of the Amide I and intensity of the residual Amide II bands as a function of the temperature for a small β. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A vibrational spectroscopic study on furan and its hydrated derivatives. Retrieved from [Link]

  • PMC. (2023, May 22). True Origin of Amide I Shifts Observed in Protein Spectra Obtained with Sum Frequency Generation Spectroscopy. Retrieved from [Link]

  • International Journal of Research in Pure and Applied Chemistry. (n.d.). COMPUTATIONAL STUDIES ON STRUCTURE AND VIBRATIONAL SPECTRA OF O-CHLOROPHENOL AND TETRAHYDROFURAN. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Retrieved from [Link]

  • University of Washington. (n.d.). ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Some characteristic infra-red absorption frequencies of furan compounds. I. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Schematic diagram of the experimental setup for ATR FTIR spectra.... Retrieved from [Link]

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  • YouTube. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

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Comparative

A Comparative Guide to the Crystal Structure Analysis of N-aryl-3-(2-furyl)acrylamides

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the crystal structures of N-aryl-3-(2-furyl)acrylamides, a class of compounds with significant poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the crystal structures of N-aryl-3-(2-furyl)acrylamides, a class of compounds with significant potential in medicinal chemistry and materials science. By understanding their three-dimensional architecture, researchers can gain crucial insights into structure-activity relationships, aiding in the rational design of novel therapeutics and functional materials. This document moves beyond a simple recitation of data, offering expert analysis on the causal relationships between molecular design, intermolecular forces, and solid-state packing.

Introduction: The Significance of N-aryl-3-(2-furyl)acrylamides

The N-aryl-3-(2-furyl)acrylamide scaffold is a privileged structure in drug discovery. The furan ring, a bioisostere for a phenyl group, can engage in various intermolecular interactions, while the acrylamide moiety serves as a versatile Michael acceptor and a platform for hydrogen bonding. The "N-aryl" substituent provides a modular handle for tuning the molecule's steric and electronic properties, profoundly influencing its biological activity and solid-state behavior.

A thorough understanding of the crystal structure of these compounds is paramount. It reveals the preferred molecular conformation, the intricate network of intermolecular interactions that stabilize the crystal lattice, and the potential for polymorphism—all of which are critical parameters influencing a drug candidate's solubility, stability, and bioavailability. This guide will compare and contrast the crystal structures of several key N-aryl-3-(2-furyl)acrylamide derivatives to illuminate the subtle yet significant impact of substituent choice on their solid-state architecture.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a meticulous process that requires careful execution of several experimental steps. The validity of the final structure is contingent on the quality of each preceding step.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction. A representative synthesis for a compound like (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide involves a multi-component reaction. For instance, a copper-catalyzed reaction of 4-methylbenzenesulfonyl azide, ethynylbenzene, and furan-2-carbaldehyde can be employed.[1]

Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system is a common and effective method for crystal growth. The choice of solvent is critical and often determined empirically.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The workflow is a self-validating system, with numerous checks and balances to ensure the accuracy of the final model.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_refinement Structure Solution & Refinement synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF File)

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol for SC-XRD:

  • Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction data.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Comparative Crystal Structure Analysis

We will now compare the crystal structures of three distinct N-aryl-3-(2-furyl)acrylamide derivatives to understand the influence of substitution on their solid-state properties.

  • Compound I: (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide[1]

  • Compound II: N-benzyl-(2-cyano-3-(2'-furyl)-acrylamide)[2]

  • Compound III: 2-(4-chlorophenyl)-3-(2-furyl)-N-(phenylsulfonyl)acrylamide (CSD Refcode: BIZGOI)[1]

ParameterCompound ICompound IICompound III
Formula C20H17NO4SC15H12N2O2C19H14ClNO4S
Crystal System MonoclinicTriclinicMonoclinic
Space Group P21/cP-1P21/c
a (Å) 16.591(3)9.805(2)12.378(3)
b (Å) 5.8690(12)27.542(3)7.994(2)
c (Å) 18.572(4)5.010(4)18.253(4)
β (º) 98.22(3)104.83(2)94.66(3)
V (ų) 1791.0(6)1301.5(16)1798.2(7)
Z 444

Table 1: Comparative Crystallographic Data.

Molecular Conformation

In all three compounds, the acrylamide backbone adopts an E conformation about the C=C double bond, which is the thermodynamically more stable isomer. The acrylamide group itself is nearly planar in Compound I and III.[1]

The most significant conformational differences arise from the dihedral angles between the various ring systems.

  • In Compound I , the furan, phenyl, and 4-methylbenzene rings are inclined to the acrylamide mean plane by 26.47°, 69.01°, and 82.49°, respectively.[1]

  • The crystal structure of Compound II is notable for having two crystallographically independent but chemically equivalent molecules in the asymmetric unit.[2] This suggests that the molecule has some conformational flexibility that can be adopted in the solid state.

  • In Compound III , the dihedral angle between the furan ring and the adjacent chlorobenzene ring is a striking 88.84°.[1] This near-perpendicular arrangement is significantly different from the 66.18° observed between the furan and phenyl rings in Compound I, highlighting the electronic and steric influence of the chloro-substituent.[1]

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is dictated by a delicate balance of intermolecular forces. These interactions are fundamental to the stability of the crystal.

molecular_interactions cluster_forces Intermolecular Forces molecule_A Molecule A H_bond N-H···O Hydrogen Bonds molecule_A->H_bond CH_pi C-H···π Interactions molecule_A->CH_pi Aryl Rings vdW van der Waals Forces molecule_A->vdW molecule_B Molecule B molecule_B->H_bond molecule_B->CH_pi molecule_B->vdW molecule_C Molecule C molecule_C->vdW H_bond->molecule_C

Figure 2: Key intermolecular interactions governing crystal packing.

  • Hydrogen Bonding: A dominant interaction in both Compound I and III is the formation of inversion dimers through pairs of N-H···O hydrogen bonds, creating a robust R2(2)(8) ring motif.[1] This is a very common and stabilizing interaction in acrylamide-containing structures. In Compound I, these dimers are further reinforced by C-H···O hydrogen bonds.[1]

  • C-H···π Interactions: In Compound I, the hydrogen-bonded dimers are linked into chains by C-H···π interactions.[1] These weaker interactions play a crucial role in defining the three-dimensional packing arrangement.

  • van der Waals Forces: In Compound II, the molecules are packed primarily by normal van der Waals distances, suggesting that strong, directional hydrogen bonds may be less dominant in the overall packing scheme, possibly due to the presence of the cyano group and the benzyl substitution.[2]

Discussion: Structure-Property Causality

The comparative analysis reveals several key insights:

  • Influence of N-Aryl Substituent: The nature of the N-aryl group significantly impacts the molecular conformation. The bulky tosyl group in Compound I and the phenylsulfonyl group in Compound III lead to a twisted conformation of the aryl rings relative to the acrylamide plane. This can have profound implications for how the molecule fits into a biological receptor site.

  • Role of Backbone Substitution: The presence of a cyano group at the C2 position of the acrylamide in Compound II introduces a strong electron-withdrawing group and an additional potential hydrogen bond acceptor. Its presence also likely influences the planarity of the acrylamide backbone and the overall molecular shape.

  • Packing Motifs: The formation of hydrogen-bonded inversion dimers is a recurring and stabilizing motif in N-aryl-acrylamides.[1] The presence of additional functional groups that can participate in weaker interactions, such as C-H···π bonds, further directs the assembly into more complex three-dimensional structures. The absence of such strong motifs in Compound II suggests that its crystal packing is governed by less directional forces.[2]

Conclusion

The crystal structure analysis of N-aryl-3-(2-furyl)acrylamides provides invaluable information for drug development and materials science. This guide has demonstrated that even subtle changes to the molecular structure, such as the addition of a substituent on the N-aryl ring or the acrylamide backbone, can lead to significant differences in molecular conformation and crystal packing. These differences are driven by the interplay of strong hydrogen bonds, weaker C-H···π interactions, and van der Waals forces. By understanding these fundamental principles, researchers can better predict and control the solid-state properties of these important compounds, ultimately leading to the development of more effective and reliable products.

References

  • Cheng, D., Meng, X., Sheng, Z., Wang, S., Duan, Y., & Li, Z. (2016). Crystal structures of (E)-3-(furan-2-yl)-2-phenyl-N-tosyl-acryl-amide and (E)-3-phenyl-2-(m-tol-yl)-N-tosyl-acryl-amide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 797–800. [Link]

  • Duque, J., Novoa, H., & Pomés, R. (2022). STRUCTURE OF N-BENZYL-(2-CYANO-3-(2' FURYL)- -ACRYLAMIDE). Revista CENIC Ciencias Químicas, 27(1-2-3), 025-029. [Link]

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Validation

A Researcher's Guide to the Elemental Analysis of C13H10BrNO2: Theoretical Calculations and Experimental Verification

In the landscape of drug discovery and chemical research, the precise characterization of a novel compound is a cornerstone of scientific rigor. For a molecule with the formula C13H10BrNO2, understanding its elemental co...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the precise characterization of a novel compound is a cornerstone of scientific rigor. For a molecule with the formula C13H10BrNO2, understanding its elemental composition is a fundamental first step in confirming its identity and purity. This guide provides an in-depth comparison of the theoretical elemental analysis of C13H10BrNO2 with common experimental verification techniques, offering researchers, scientists, and drug development professionals a comprehensive overview of the principles and practices involved.

Theoretical Elemental Composition of C13H10BrNO2

The theoretical elemental composition of a compound is calculated from its molecular formula and the atomic masses of its constituent elements. These values serve as the benchmark against which experimental results are compared.

To begin, we must first determine the molecular weight of C13H10BrNO2. This is achieved by summing the atomic masses of each atom in the molecule. Using the standard atomic weights of the elements:

  • Carbon (C): 12.011 u[1][2][3][4][5]

  • Hydrogen (H): 1.008 u[4][6][7]

  • Bromine (Br): 79.904 u[8][9][10][11]

  • Nitrogen (N): 14.007 u[12][13][14][15]

  • Oxygen (O): 15.999 u[16][17][18]

The molecular weight (MW) is calculated as follows:

MW = (13 × 12.011) + (10 × 1.008) + (1 × 79.904) + (1 × 14.007) + (2 × 15.999) MW = 156.143 + 10.08 + 79.904 + 14.007 + 31.998 MW = 292.132 u

With the molecular weight established, the percentage composition of each element can be calculated using the following formula:

Percentage of Element = (Total mass of element in the molecule / Molecular Weight of the molecule) × 100

The resulting theoretical elemental percentages for C13H10BrNO2 are presented in the table below.

ElementSymbolAtomic Mass (u)Number of AtomsTotal Mass (u)Percentage Composition (%)
CarbonC12.01113156.14353.45
HydrogenH1.0081010.0803.45
BromineBr79.904179.90427.35
NitrogenN14.007114.0074.79
OxygenO15.999231.99810.95
Total 292.132 100.00

Experimental Verification: A Comparative Analysis of Techniques

While theoretical calculations provide an ideal composition, experimental analysis is essential to confirm the actual elemental makeup of a synthesized compound. This verification is crucial for establishing the purity and confirming the identity of the molecule.

For organic compounds like C13H10BrNO2, the most common and well-established method for determining the percentages of carbon, hydrogen, and nitrogen is combustion analysis.

Principle: A small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures (typically 900-1100°C). This process converts the carbon in the sample to carbon dioxide (CO2), the hydrogen to water (H2O), and the nitrogen to nitrogen gas (N2) or nitrogen oxides (which are subsequently reduced to N2).

Workflow:

Caption: Workflow of a modern CHN elemental analyzer.

The resulting gases are then passed through a series of traps or a gas chromatography column to separate them. The amount of each gas is quantified using a thermal conductivity detector. The percentages of C, H, and N in the original sample are then calculated from the masses of CO2, H2O, and N2 produced.

Determination of Halogens (Bromine): The determination of bromine requires a modification of the standard combustion analysis. After combustion, the resulting hydrogen bromide (HBr) is typically passed through a scrubber containing a solution that traps the halogen, often a silver salt solution, leading to the precipitation of silver bromide (AgBr). The amount of bromine can then be determined gravimetrically or titrimetrically. Modern automated elemental analyzers can also be equipped with specific detectors for halogens.

Determination of Oxygen: The percentage of oxygen is usually determined by difference. That is, the percentages of C, H, N, and Br are summed, and this total is subtracted from 100%. Direct oxygen determination is also possible using a pyrolysis method where the sample is heated in the absence of oxygen, and the resulting carbon monoxide is quantified.

While combustion analysis is the gold standard for elemental composition, other analytical techniques provide complementary information that is invaluable for a comprehensive characterization of C13H10BrNO2.

TechniquePrincipleInformation ProvidedAdvantages for C13H10BrNO2Limitations for Elemental Analysis
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Provides the exact molecular weight and information about the isotopic distribution of elements. Can also provide structural information through fragmentation patterns.High-resolution MS can confirm the molecular formula by providing a highly accurate mass measurement. The presence of bromine is readily identified by its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).Not a quantitative method for elemental percentages in the bulk sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of certain atomic nuclei (e.g., 1H, 13C).Provides detailed information about the chemical environment of hydrogen and carbon atoms, which is crucial for determining the molecule's structure.1H and 13C NMR are essential for confirming the carbon-hydrogen framework of C13H10BrNO2 and can help to confirm the number of hydrogen and carbon atoms.Does not directly provide elemental percentages.
X-ray Fluorescence (XRF) Measures the fluorescent X-rays emitted from a sample that has been excited by a primary X-ray source.Provides qualitative and quantitative information about the elemental composition of a sample.Can be used as a rapid, non-destructive method to detect and quantify bromine.Less sensitive for lighter elements like C, H, N, and O.

Experimental Protocol: Elemental Analysis of C13H10BrNO2 via Combustion

The following is a generalized protocol for the elemental analysis of C13H10BrNO2 using a modern automated elemental analyzer.

Instrumentation: A CHN/O/X (Carbon, Hydrogen, Nitrogen/Oxygen/Halogen) elemental analyzer.

Materials:

  • C13H10BrNO2 sample, dried and homogenized.

  • Tin or silver capsules for sample encapsulation.

  • Certified organic analytical standards (e.g., acetanilide, sulfanilamide) for calibration.

  • High-purity oxygen (for combustion) and helium (as a carrier gas).

Procedure:

  • Instrument Calibration:

    • Calibrate the instrument using a certified standard. This involves analyzing known masses of the standard to create a calibration curve that correlates the detector response to the mass of each element (C, H, N).

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the dried C13H10BrNO2 sample into a tin or silver capsule.

    • Seal the capsule to ensure no loss of sample.

  • Analysis:

    • Introduce the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The combustion products (CO2, H2O, N2, and HBr) are carried by the helium gas stream through the various analytical stages of the instrument.

    • The instrument's software will record the detector signals and, using the calibration curve, calculate the percentage of each element.

  • Data Evaluation:

    • Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated earlier.

    • A deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound.

    • The bromine content is determined via its specific detection method within the analyzer or by a separate titration/gravimetric method.

    • The oxygen percentage is typically calculated by difference.

Conclusion

The elemental analysis of a compound such as C13H10BrNO2 is a critical component of its chemical characterization. By comparing the results of experimental methods, primarily combustion analysis, with the theoretical elemental composition, researchers can confidently confirm the identity and assess the purity of their synthesized material. The integration of complementary techniques like mass spectrometry and NMR spectroscopy provides a more complete picture, ensuring the structural integrity of the molecule. This multi-faceted analytical approach is fundamental to the principles of scientific integrity and is an indispensable part of the workflow in chemical research and drug development.

References

  • PubChem. Atomic Mass. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Periodic Table.[Link]

  • BYJU'S. Atomic Mass of First 30 Elements.[Link]

  • Testbook. [Solved] Atomic mass of oxygen is ______ ..[Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Bromine.[Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen.[Link]

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